(1-Methyl-2-oxoindolin-5-yl)boronic acid
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Overview
Description
(1-Methyl-2-oxoindolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methyl-2-oxoindolin-5-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of (1-Methyl-2-oxoindolin-5-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 1-methyl-2-oxoindoline with a boronic acid derivative under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the starting materials are reacted in the presence of a palladium catalyst and a suitable base.
Chemical Reactions Analysis
(1-Methyl-2-oxoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Methyl-2-oxoindolin-5-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxoindolin-5-yl)boronic acid in chemical reactions involves:
Comparison with Similar Compounds
(1-Methyl-2-oxoindolin-5-yl)boronic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as (2-Oxoindolin-5-yl)boronic acid and 1-Methylindole-2-boronic acid share structural similarities and are used in similar types of reactions
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C9H10BNO3 |
---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(1-methyl-2-oxo-3H-indol-5-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-11-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4,13-14H,5H2,1H3 |
InChI Key |
AIAZAPDHBMATGY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2)C)(O)O |
Origin of Product |
United States |
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